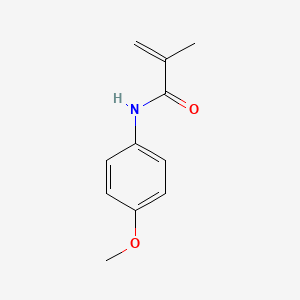
N-(4-Methoxy-phenyl)-2-methyl-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylamide derivatives, including N-(4-Methoxy-phenyl)-2-methyl-acrylamide, often involves acylation reactions. A related compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized by acylating 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high product purity and demonstrating the effectiveness of this synthesis route (Yuan Jia-cheng, 2012). These methods highlight the potential for synthesizing N-(4-Methoxy-phenyl)-2-methyl-acrylamide through similar acylation techniques, optimizing reaction conditions for high yields and environmental benignity.
Molecular Structure Analysis
Molecular structure analysis of related acrylamide compounds has been conducted using various spectroscopic techniques, such as IR, Raman, and NMR. For example, the compound 2-methyl-N-[2-(phenylthio)phenyl]acrylamide was characterized by these methods, providing insights into the molecular weights, polydispersity index, and thermal stability of the copolymers (Hatice Arı et al., 2013). Such detailed characterization is crucial for understanding the molecular structure of N-(4-Methoxy-phenyl)-2-methyl-acrylamide and predicting its behavior in various applications.
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cross-linking, to form materials with desired properties. Controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize homopolymers with acrylamide moieties, achieving narrow polydispersity and controlled molecular weight (H. Mori et al., 2005). These reactions are pivotal for developing polymers and copolymers incorporating N-(4-Methoxy-phenyl)-2-methyl-acrylamide, tailoring their properties for specific applications.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, phase transition temperature, and thermal stability, are influenced by their molecular structure. For instance, solubility studies on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in various solvents provided essential data for process design in industrial applications (Xinding Yao et al., 2010). Understanding these physical properties is vital for designing and synthesizing N-(4-Methoxy-phenyl)-2-methyl-acrylamide-based materials with optimal performance.
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as reactivity ratios in copolymerization systems and their behavior in chemical transformations, provide insights into their utility in material science. The reactivity ratios of different acrylamide copolymerization systems have been studied to optimize polymer compositions for desired material characteristics (W. Zhi-xue, 2004). These studies are crucial for understanding the chemical behavior of N-(4-Methoxy-phenyl)-2-methyl-acrylamide in polymer matrices and its potential applications.
科学的研究の応用
Polymerization and Material Science
- Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide, using a specific RAFT chain transfer agent and initiating species, has been reported. This research highlights the importance of controlled polymerization conditions for developing advanced materials (Convertine et al., 2004).
Corrosion Inhibition
- Acrylamide derivatives, including those with a 4-methoxyphenyl component, have been studied for their effectiveness as corrosion inhibitors on copper in nitric acid solutions. These derivatives demonstrated significant inhibition efficiency, providing insights into their potential applications in corrosion protection (Abu-Rayyan et al., 2022).
Solubility and Material Design
- The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions was studied, providing crucial data for industrial product and process design. This research is significant for understanding the solubility behaviors of similar acrylamide compounds in various solvents (Yao et al., 2010).
Safety And Hazards
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGQTZHFWTGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363083 |
Source


|
| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-phenyl)-2-methyl-acrylamide | |
CAS RN |
7274-71-7 |
Source


|
| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
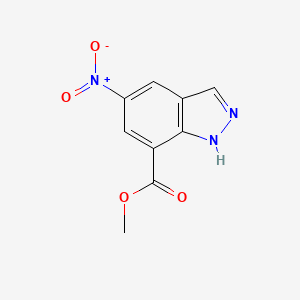
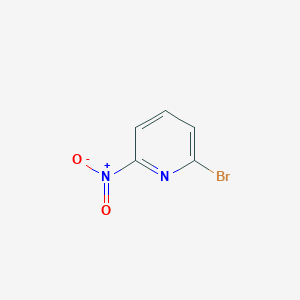
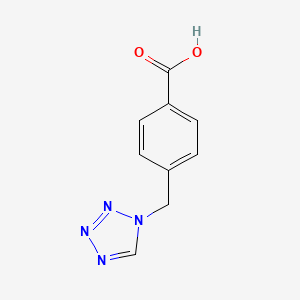

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)
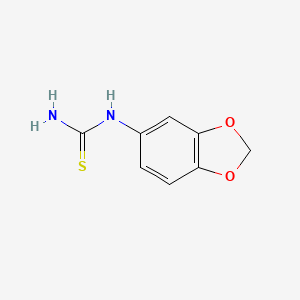
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)
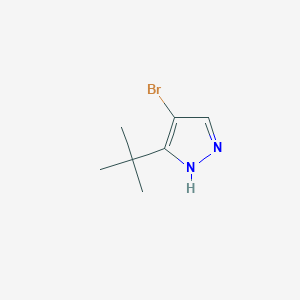
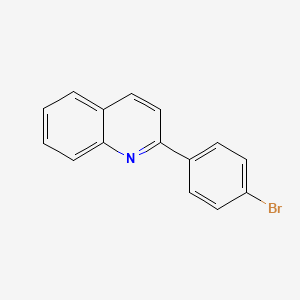
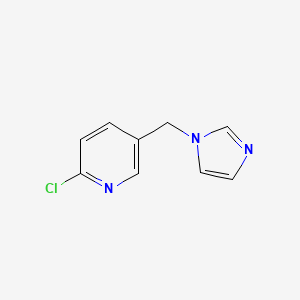
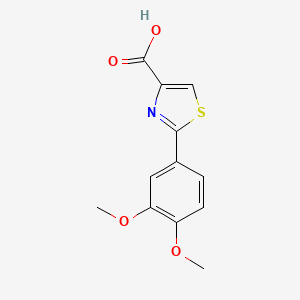
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)